molecular formula C24H20FNO4S B2979255 (2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-05-2

(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2979255
CAS No.: 1114853-05-2
M. Wt: 437.49
InChI Key: SOPIDXSAMDZJFX-UHFFFAOYSA-N
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Description

The compound "(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" features a benzothiazine core substituted with a fluoro group at position 6, a 3-methoxyphenyl group at position 4, and a sulfone moiety (1,1-dioxido). The methanone group is linked to a 2,4-dimethylphenyl substituent.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-15-7-9-20(16(2)11-15)24(27)23-14-26(18-5-4-6-19(13-18)30-3)21-12-17(25)8-10-22(21)31(23,28)29/h4-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPIDXSAMDZJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a novel synthetic derivative belonging to the benzothiazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be depicted as follows:

  • Chemical Formula : C₁₈H₁₈FNO₄S
  • Molecular Weight : 359.41 g/mol

The presence of functional groups such as the dioxido and methoxy phenyl moieties contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of DNA-dependent enzymes and disruption of cellular proliferation pathways.

Case Study : A study evaluated the antitumor efficacy of benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that these compounds significantly inhibited cell proliferation with IC50 values ranging from 6.26 to 20.46 µM depending on the assay type (2D vs. 3D) .

Antimicrobial Activity

In addition to antitumor effects, benzothiazole derivatives have been tested for antimicrobial properties. The compound exhibited activity against both Gram-positive and Gram-negative bacteria.

Testing Methodology :

  • Broth Microdilution Method : This method was used to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.

Results : Compounds similar to the target molecule displayed effective antibacterial activity, suggesting potential use in treating bacterial infections .

The biological mechanisms underlying the activity of benzothiazole derivatives include:

  • DNA Binding : These compounds tend to bind within the minor groove of DNA, affecting transcription and replication processes.
  • Enzyme Inhibition : They inhibit key enzymes involved in cancer cell metabolism and proliferation .

Comparative Analysis

CompoundAntitumor IC50 (µM)Antibacterial MIC (µg/mL)
Compound A6.26 (2D)32
Compound B20.46 (3D)16
Target CompoundTBDTBD

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound belongs to a family of 1,4-benzothiazine derivatives. Key analogs include:

4-(3,5-Dimethoxyphenyl)-6-Fluoro-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone
  • Substituents: 3,5-Dimethoxyphenyl (benzothiazine), 2,4-dimethylphenyl (methanone).
  • Molecular Formula: C₂₅H₂₂FNO₅S (Avg. Mass: 467.51 g/mol) .
(4-Ethylphenyl)[7-Fluoro-4-(3-Methylphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl]Methanone
  • Substituents: 3-Methylphenyl (benzothiazine), 4-ethylphenyl (methanone).
  • Molecular Formula: C₂₄H₂₂FNO₃S (Avg. Mass: ~447.50 g/mol) .
  • Key Differences: The 3-methylphenyl group lacks the methoxy’s electron-donating effects, reducing polarity and increasing lipophilicity. The 4-ethylphenyl group in the methanone moiety introduces greater steric hindrance than the target’s 2,4-dimethylphenyl, possibly affecting binding to hydrophobic pockets.

Physicochemical Properties

Property Target Compound 3,5-Dimethoxyphenyl Analog 3-Methylphenyl Analog
Molecular Weight ~453.49 g/mol (calculated) 467.51 g/mol ~447.50 g/mol
Polar Groups 1 Methoxy, 1 Sulfone 2 Methoxy, 1 Sulfone 1 Sulfone
LogP (Estimated) ~3.5 (moderate lipophilicity) ~3.0 (higher polarity) ~4.2 (higher lipophilicity)
Synthetic Complexity High (multi-step coupling) High (additional methoxy group) Moderate (methyl substituent)

Pharmacological Implications

  • The sulfone moiety enhances metabolic stability via resistance to oxidative degradation .
  • 3,5-Dimethoxyphenyl Analog : Increased polarity may improve aqueous solubility but reduce blood-brain barrier penetration. The dual methoxy groups could enhance binding to serotonin or kinase targets .
  • 3-Methylphenyl Analog : Higher lipophilicity favors membrane permeability but may increase off-target interactions with lipid-rich tissues .

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